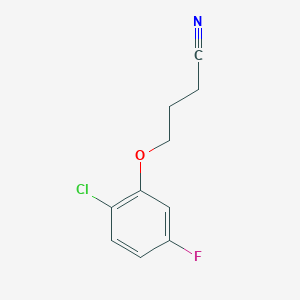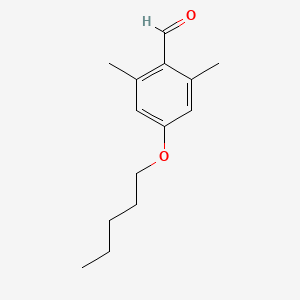
2,6-Dimethyl-4-n-pentoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-n-pentoxybenzaldehyde is an organic compound with the molecular formula C14H20O2 It is a derivative of benzaldehyde, featuring two methyl groups at the 2 and 6 positions and a pentoxy group at the 4 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-n-pentoxybenzaldehyde typically involves the alkylation of 2,6-dimethylphenol with n-pentyl bromide, followed by formylation. The general steps are as follows:
Alkylation: 2,6-Dimethylphenol is reacted with n-pentyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 2,6-dimethyl-4-n-pentoxyphenol.
Formylation: The resulting 2,6-dimethyl-4-n-pentoxyphenol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the formyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-n-pentoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-n-pentoxybenzoic acid.
Reduction: 2,6-Dimethyl-4-n-pentoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,6-Dimethyl-4-n-pentoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dimethyl-4-n-pentoxybenzaldehyde depends on its specific application. In general, the aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The aromatic ring can also engage in electrophilic substitution reactions, allowing for further functionalization.
Molecular Targets and Pathways
Enzymatic Reactions: The aldehyde group can be targeted by enzymes such as aldehyde dehydrogenases, leading to its oxidation to a carboxylic acid.
Receptor Binding: In medicinal chemistry, derivatives of this compound may interact with specific receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
2,6-Dimethylbenzaldehyde: Lacks the pentoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
4-n-Pentoxybenzaldehyde: Lacks the methyl groups, which can influence the compound’s steric and electronic properties.
2,6-Dimethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of a pentoxy group, affecting its solubility and reactivity.
Uniqueness
2,6-Dimethyl-4-n-pentoxybenzaldehyde is unique due to the presence of both the bulky pentoxy group and the electron-donating methyl groups. This combination can significantly influence its chemical reactivity and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2,6-dimethyl-4-pentoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-7-16-13-8-11(2)14(10-15)12(3)9-13/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHYKFDENNGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C(=C1)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
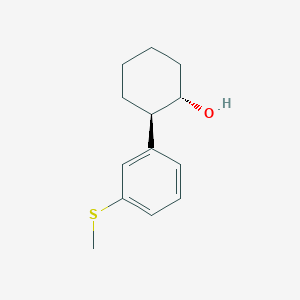

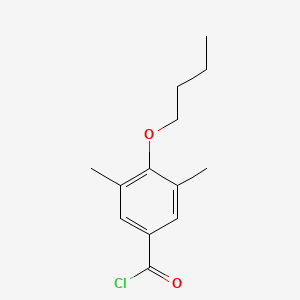
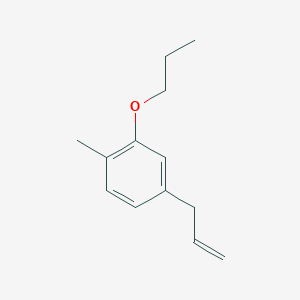
![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7995608.png)
![3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol](/img/structure/B7995619.png)
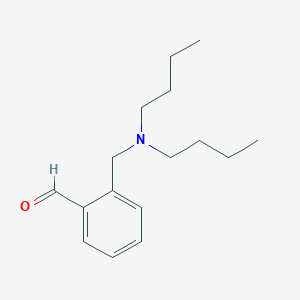

![2-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B7995626.png)
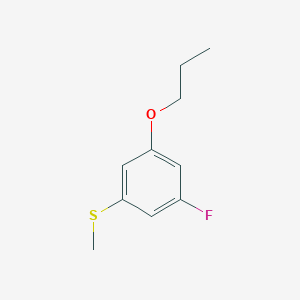
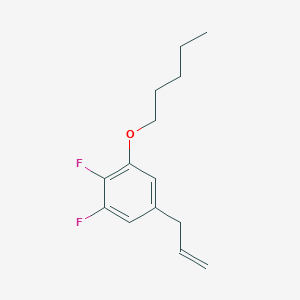
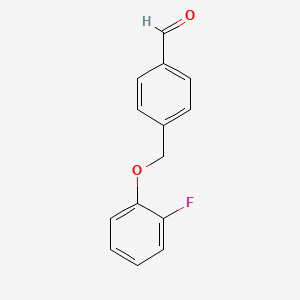
![1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995664.png)
